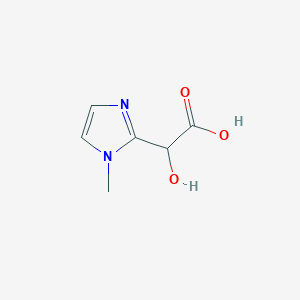
2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(1-methyl-1H-imidazol-2-yl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethanol.
Substitution: Formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxy and acetic acid groups can also participate in hydrogen bonding and ionic interactions, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Comparison
2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)acetic acid is unique due to the presence of both a hydroxy group and an acetic acid group attached to the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. In contrast, similar compounds may lack one or both of these functional groups, resulting in different reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H8N2O3 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
2-hydroxy-2-(1-methylimidazol-2-yl)acetic acid |
InChI |
InChI=1S/C6H8N2O3/c1-8-3-2-7-5(8)4(9)6(10)11/h2-4,9H,1H3,(H,10,11) |
Clave InChI |
CJHMDYKEDSIENX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



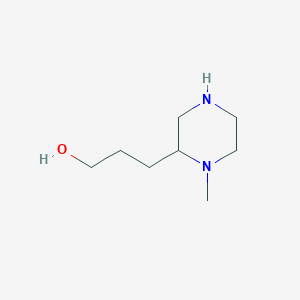




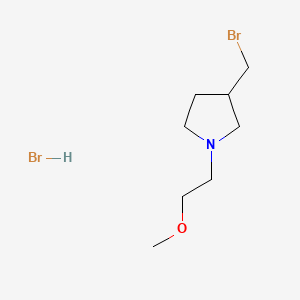
![Methyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B15299304.png)
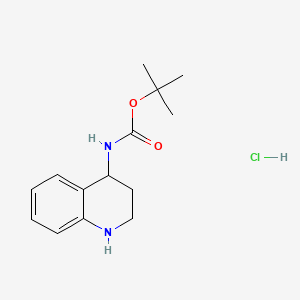
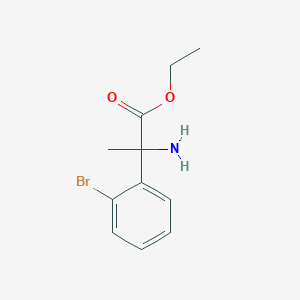
![Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride](/img/structure/B15299317.png)
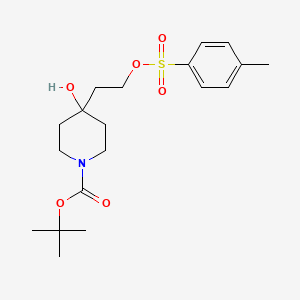
![{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15299332.png)

